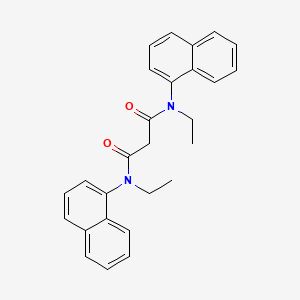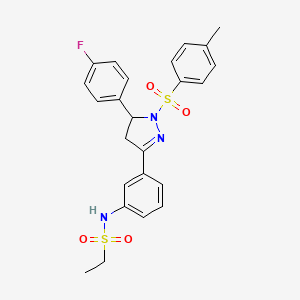
(4-(Dimethylamino)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a white to yellow solid . It is also known by its IUPAC name, [4-(dimethylamino)-2-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 . This indicates the presence of a pyridine ring with a dimethylamino group and a methanol group attached to it.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications
(4-(Dimethylamino)pyridin-2-yl)methanol, often referred to as a derivative of 4-dimethylaminopyridine (DMAP), finds significant applications in catalysis. Kobayashi et al. (2011) reported its use in the synthesis of pyrrolopyridin-3-ols, where it acted as a catalyst in the O-acylation of unstable alcohols, highlighting its utility in complex organic synthesis processes (Kobayashi et al., 2011). Liu et al. (2014) demonstrated the use of a DMAP hydrochloride variant as a recyclable catalyst in the acylation of inert alcohols and phenols, further emphasizing the versatility of DMAP derivatives in catalytic reactions (Liu et al., 2014).
Electrocatalytic Reduction
In the field of electrocatalysis, Barton Cole et al. (2015) explored substituted pyridiniums, including 4-dimethylamino pyridine, for their ability to reduce carbon dioxide to methanol. This study reveals the potential of DMAP derivatives in environmentally significant reactions like CO2 reduction (Barton Cole et al., 2015).
Synthesis of Nickel Complexes
In the area of inorganic chemistry, Kermagoret and Braunstein (2008) synthesized nickel complexes using (pyridin-2-yl)methanol derivatives. These complexes were applied in ethylene oligomerization, highlighting the role of DMAP derivatives in the synthesis of catalytically active metal complexes (Kermagoret & Braunstein, 2008).
Nonlinear Optical Properties
Luminescence and nonlinear optical properties are another area where DMAP derivatives find applications. Kimura et al. (1977) studied the luminescence of aminopyridines, including 4-(dimethylamino)pyridines, highlighting their potential in optical applications (Kimura et al., 1977). Additionally, Li et al. (2012) investigated thienyl-substituted pyridinium salts, including dimethylamino variants, for their second-order nonlinear optical properties (Li et al., 2012).
Chemical Synthesis and Molecular Studies
In chemical synthesis, the reaction of dimethylamino-azirines with pyridinedicarboximide, as studied by Obrech et al. (1988), presents another application. This reaction provides a pathway to synthesize herbicide-related compounds (Obrech et al., 1988). Moreover, Najafi et al. (2012) described the synthesis of a stannate complex using 4-(dimethylamino)pyridine, contributing to the field of coordination chemistry (Najafi et al., 2012).
Iodolactonisation Reactions
Meng et al. (2015) demonstrated the use of 4-(dimethylamino)pyridine in the iodolactonisation of unsaturated carboxylic acids. This showcases its utility in synthesizing lactone structures under neutral conditions (Meng et al., 2015).
Propiedades
IUPAC Name |
[4-(dimethylamino)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKOLJQHBWLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)




![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)
![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)
